molecular formula C23H22N4O2 B10919560 6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919560
M. Wt: 386.4 g/mol
InChI Key: AOFZGZDELUCBGN-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)pyridine-2,6-diamine
  • 4-Methoxyphenylboronic acid
  • 4-(4-Methylphenyl)-2,2’:6’,2’'-terpyridine

Uniqueness

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O2/c1-14-7-5-6-8-19(14)25-23(28)18-13-20(16-9-11-17(29-4)12-10-16)24-22-21(18)15(2)26-27(22)3/h5-13H,1-4H3,(H,25,28)

InChI Key

AOFZGZDELUCBGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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